3-Bromo-9,9'-spirobi[fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-9,9’-spirobi[fluorene] is an organic compound with the molecular formula C25H15Br. It is a derivative of spirobifluorene, characterized by the presence of a bromine atom at the 3-position of the fluorene moiety. This compound is of significant interest in the field of organic electronics due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9,9’-spirobi[fluorene] typically involves the bromination of 9,9’-spirobi[fluorene]. One common method is the reaction of 9,9’-spirobi[fluorene] with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The bromination occurs selectively at the 3-position of the fluorene moiety, yielding 3-Bromo-9,9’-spirobi[fluorene].
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-9,9’-spirobi[fluorene] can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to ensure efficient mixing and heat transfer. The use of a solvent recovery system can also help in reducing waste and improving the overall yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-9,9’-spirobi[fluorene] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Oxidation Reactions: The fluorene moiety can be oxidized to form fluorenone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of 3-substituted spirobi[fluorene] derivatives.
Coupling: Formation of biaryl compounds with extended π-conjugation.
Oxidation: Formation of 3-bromo-9,9’-spirobi[fluorenone].
Scientific Research Applications
3-Bromo-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Photovoltaics: Incorporated into the active layers of organic solar cells to improve charge transport properties.
Materials Science: Employed in the design of new materials with unique optical and electronic properties.
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-9,9’-spirobi[fluorene] in organic electronics involves its ability to facilitate charge transport and light emission. The spirobifluorene core provides a rigid and planar structure that enhances π-π stacking interactions, leading to improved charge mobility. The bromine atom at the 3-position can participate in halogen bonding, further stabilizing the molecular structure and enhancing its electronic properties.
Comparison with Similar Compounds
Similar Compounds
9,9’-Spirobifluorene: The parent compound without the bromine substitution.
2-Bromo-9,9’-spirobi[fluorene]: A regioisomer with the bromine atom at the 2-position.
6-Bromo-9,9’-spirobi[fluorene]: Another regioisomer with the bromine atom at the 6-position.
Uniqueness
3-Bromo-9,9’-spirobi[fluorene] is unique due to the specific positioning of the bromine atom, which influences its reactivity and electronic properties. The 3-position bromination allows for selective functionalization and coupling reactions, making it a versatile intermediate in organic synthesis. Additionally, its structural rigidity and electronic characteristics make it a valuable component in the development of advanced materials for organic electronics and photovoltaics.
Properties
IUPAC Name |
3-bromo-9,9'-spirobi[fluorene] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15Br/c26-16-13-14-24-20(15-16)19-9-3-6-12-23(19)25(24)21-10-4-1-7-17(21)18-8-2-5-11-22(18)25/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUSRIQSFHZPSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=C(C=C5)Br)C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1361227-58-8 |
Source
|
Record name | 3-bromo-9,9'-spirobi[fluorene] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.